molecular formula C23H19N3O3 B2480359 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 955302-34-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2480359
CAS RN: 955302-34-8
M. Wt: 385.423
InChI Key: GBCJYCDLWLPGGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide often involves multi-step reactions, including condensation, cyclization, and functional group transformations. Similar compounds, such as benzothiazoles and benzimidazoles, are synthesized using a variety of methods, including direct condensation of o-phenylenediamines with carboxylic acids or their derivatives, and employing green chemistry principles for atom economy and environmental friendliness (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heteroatoms (N, O) in cyclic environments, which significantly impacts their electronic, optical, and biological properties. The benzodioxole and benzimidazole rings contribute to the compound's ability to interact with biological targets through hydrogen bonding and π-π interactions, influencing its pharmacological activity.

Chemical Reactions and Properties

Compounds containing benzimidazole and benzodioxole moieties exhibit a wide range of chemical reactivities, such as electrophilic substitution reactions at the benzene ring and nucleophilic addition reactions at the imidazole moiety. Their chemical properties are leveraged in the synthesis of various biologically active molecules, including drugs with anticancer, antiviral, and antibacterial activities (Keri, Patil, Patil, & Budagumpi, 2015).

Scientific Research Applications

Structural Analysis and Molecular Interactions

The compound N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, a structurally related compound, has been analyzed for its conformation and molecular interactions. The study describes the orientation of planar fragments within the molecule and highlights the strong network of intermolecular hydrogen bonds, which could inform the design of molecules with specific binding properties (Soares-Sobrinho et al., 2008).

Antioxidant and Anti-inflammatory Potential

Benzimidazole derivatives, including compounds with similar structural motifs to the target molecule, have been synthesized and evaluated for their antioxidant properties. These compounds showed significant inhibition efficiency, which could be relevant in developing new antioxidant agents for therapeutic or industrial applications (Basta et al., 2017).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of benzothiazole and benzimidazole derivatives, including compounds with structural similarities to the target molecule, have demonstrated potential antimicrobial and antitumor activities. These findings suggest the possibility of developing new therapeutic agents based on these chemical frameworks (Yurttaş et al., 2015).

Synthesis and Drug Design

Research has focused on the synthesis of novel compounds incorporating benzothiazole and benzimidazole rings for potential pharmacological applications. Such studies contribute to the understanding of how these compounds can be designed and synthesized for specific therapeutic targets, providing a foundation for future research on compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide (Hamdouchi et al., 1999).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-benzylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23(24-17-10-11-20-21(13-17)29-15-28-20)14-26-19-9-5-4-8-18(19)25-22(26)12-16-6-2-1-3-7-16/h1-11,13H,12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCJYCDLWLPGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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